molecular formula C7H4N2O3 B095430 6-Nitro-2,1-benzoxazole CAS No. 15264-44-5

6-Nitro-2,1-benzoxazole

Cat. No.: B095430
CAS No.: 15264-44-5
M. Wt: 164.12 g/mol
InChI Key: VXUKBYHFZXHKFY-UHFFFAOYSA-N
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Description

6-Nitro-2,1-benzoxazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring with a nitro group at the sixth position

Mechanism of Action

Target of Action

6-Nitro-2,1-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their activity, thereby affecting the progression of the disease.

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . By interacting with key enzymes and proteins, benzoxazole derivatives can disrupt the normal functioning of these pathways, leading to the inhibition of disease progression.

Pharmacokinetics

Benzoxazole derivatives are known for their diverse biological applications, suggesting they have suitable adme properties for drug development .

Result of Action

The result of the action of this compound is the modulation of disease progression. By interacting with key targets and affecting biochemical pathways, this compound can inhibit the growth and proliferation of disease cells, thereby exhibiting therapeutic effects .

Biochemical Analysis

Biochemical Properties

6-Nitro-2,1-benzoxazole, like other benzoxazole derivatives, can interact with various enzymes and proteins involved in biochemical reactions . These interactions can influence the function of these biomolecules, potentially altering the course of biochemical reactions .

Cellular Effects

This compound can have various effects on cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2,1-benzoxazole typically involves the nitration of 2,1-benzoxazole. One common method is the electrophilic nitration using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-2,1-benzoxazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 6-Amino-2,1-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

6-Nitro-2,1-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    2-Nitrobenzoxazole: Similar structure but with the nitro group at the second position.

    5-Nitrobenzoxazole: Nitro group at the fifth position.

    6-Nitrobenzimidazole: Benzimidazole ring with a nitro group at the sixth position.

Uniqueness: 6-Nitro-2,1-benzoxazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. The presence of the nitro group at the sixth position enhances its ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-nitro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKBYHFZXHKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295022
Record name 6-nitro-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15264-44-5
Record name 15264-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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